molecular formula C7H13F3O4S B13032685 2-(Tert-butoxy)ethyl trifluoromethanesulfonate

2-(Tert-butoxy)ethyl trifluoromethanesulfonate

Cat. No.: B13032685
M. Wt: 250.24 g/mol
InChI Key: XRMNTVPGWZCADG-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)ethyl trifluoromethanesulfonate is an organic compound with the molecular formula C7H13F3O4S. It is a triflate ester, which is known for its high reactivity and utility in various organic synthesis processes. This compound is often used as a reagent in organic chemistry due to its ability to introduce triflate groups into other molecules.

Preparation Methods

2-(Tert-butoxy)ethyl trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 2-(tert-butoxy)ethanol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition of the product. Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(Tert-butoxy)ethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can act as a leaving group in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Elimination Reactions: It can participate in elimination reactions to form alkenes.

    Hydrolysis: It is sensitive to hydrolysis, especially in the presence of water or protic solvents, leading to the formation of 2-(tert-butoxy)ethanol and trifluoromethanesulfonic acid.

Common reagents used in these reactions include bases like pyridine and nucleophiles such as amines or alkoxides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Tert-butoxy)ethyl trifluoromethanesulfonate has several scientific research applications:

    Organic Synthesis: It is used as a reagent to introduce triflate groups into organic molecules, which can be further transformed into other functional groups.

    Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the preparation of advanced materials, including polymers and coatings.

    Biological Studies: It can be used to modify biomolecules for various biological assays and studies.

Mechanism of Action

The mechanism of action of 2-(Tert-butoxy)ethyl trifluoromethanesulfonate involves its ability to act as an electrophile, facilitating the transfer of the triflate group to nucleophilic sites on other molecules. This transfer is often facilitated by the presence of a base, which helps to deprotonate the nucleophile and enhance its reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

2-(Tert-butoxy)ethyl trifluoromethanesulfonate can be compared with other triflate esters such as:

  • Methyl trifluoromethanesulfonate
  • Ethyl trifluoromethanesulfonate
  • tert-Butyl trifluoromethanesulfonate

These compounds share similar reactivity patterns but differ in their steric and electronic properties, which can influence their reactivity and selectivity in various chemical reactions. The tert-butoxy group in this compound provides unique steric hindrance and electronic effects, making it distinct from other triflate esters.

Properties

Molecular Formula

C7H13F3O4S

Molecular Weight

250.24 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]ethyl trifluoromethanesulfonate

InChI

InChI=1S/C7H13F3O4S/c1-6(2,3)13-4-5-14-15(11,12)7(8,9)10/h4-5H2,1-3H3

InChI Key

XRMNTVPGWZCADG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCOS(=O)(=O)C(F)(F)F

Origin of Product

United States

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